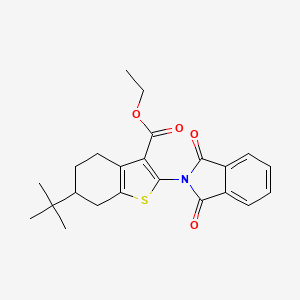![molecular formula C19H18N4O4 B11481415 N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481415.png)
N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHOXY-N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE is a complex organic compound that features a benzamide core linked to a phenyl-substituted oxadiazole ring through a formamidoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the formamidoethyl chain: This step involves the reaction of the oxadiazole derivative with an appropriate amine to form the formamidoethyl linkage.
Coupling with the benzamide core: The final step involves the coupling of the intermediate with a methoxy-substituted benzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-METHOXY-N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The formamidoethyl chain and benzamide core can enhance binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-METHOXY-N-{2-[(3-PHENYL-1,2,4-TRIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE: Similar structure but with a triazole ring instead of an oxadiazole ring.
3-METHOXY-N-{2-[(3-PHENYL-1,2,4-THIADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 3-METHOXY-N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE lies in its specific oxadiazole ring, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H18N4O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[2-[(3-methoxybenzoyl)amino]ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O4/c1-26-15-9-5-8-14(12-15)17(24)20-10-11-21-18(25)19-22-16(23-27-19)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,20,24)(H,21,25) |
InChI Key |
HXDJEOXGFIEKCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[({3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11481335.png)

![Methyl {[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B11481350.png)
![3-(4-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481356.png)
![N-[4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}sulfamoyl)phenyl]acetamide](/img/structure/B11481370.png)
![1-{[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11481371.png)
![ethyl 5-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11481386.png)
methanol](/img/structure/B11481393.png)
![(3Z)-3-[(2S,3S,4S)-6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-4-hydroxypent-3-en-2-one](/img/structure/B11481403.png)
![ethyl 5-({6-[(Z)-{2-[(5-fluoro-1H-indol-2-yl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11481417.png)
![1-[3-(dimethylamino)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione](/img/structure/B11481425.png)
![1,4-Bis{[5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]sulfonyl}-1,4-diazepane](/img/structure/B11481430.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481436.png)
![5-[(E)-2-(3-bromo-5-ethoxy-4-propoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B11481444.png)
